molecular formula C25H29N5O2 B2801975 1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea CAS No. 111233-19-3

1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea

Cat. No.: B2801975
CAS No.: 111233-19-3
M. Wt: 431.54
InChI Key: SJQDMIDDPALKHZ-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple dimethylphenyl groups and a pyridinyl urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the dimethylphenyl and pyridinyl intermediates, followed by their coupling under specific conditions to form the final urea derivative. Common reagents used in these reactions include amines, isocyanates, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-14-7-9-16(3)20(11-14)27-24(31)29-22-13-23(19(6)26-18(22)5)30-25(32)28-21-12-15(2)8-10-17(21)4/h7-13H,1-6H3,(H2,27,29,31)(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQDMIDDPALKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC(=C(N=C2C)C)NC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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